2-Fluoro-2-deoxy-D-glucose

Description

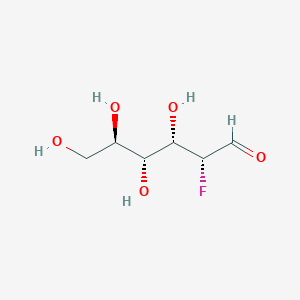

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYNUTHNTBLRMT-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)F)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311592 | |

| Record name | 2-Fluoro-2-deoxy-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29702-43-0, 38440-79-8, 86783-82-6 | |

| Record name | 2-Fluoro-2-deoxy-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29702-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fludeoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029702430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-2-fluoromannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038440798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fludeoxyglucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Fluoro-2-deoxy-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-2-deoxy-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUORO-2-DEOXY-D-GLUCOSE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUDEOXYGLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO2JV75L55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Precursor Selection and Reaction Mechanism

Nucleophilic fluorination, now the dominant method, employs 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate) as the precursor. The triflate group at the C2 position serves as an optimal leaving group, enabling 18F− to substitute via a SN2 mechanism. Kryptofix 222 or tetrabutylammonium salts (TBA) act as phase-transfer catalysts, solubilizing 18F− in acetonitrile and facilitating nucleophilic attack.

Table 1: Comparison of Electrophilic and Nucleophilic Fluorination Methods

| Parameter | Electrophilic Fluorination | Nucleophilic Fluorination |

|---|---|---|

| Precursor | 3,4,6-tri-O-acetyl-D-glucal | Mannose triflate |

| Catalyst | None | Kryptofix 222/TBA |

| Reaction Time (min) | 120 | 40–50 |

| Radiochemical Yield (%) | 8–15 | 50–60 |

| Purity Post-Synthesis | 70–80% | >95% |

Hydrolysis of Protective Groups

Post-fluorination, the acetyl groups at C1, C3, C4, and C6 are removed via acid or base hydrolysis. Base hydrolysis, conducted at room temperature with sodium hydroxide, is favored for its speed and compatibility with automated synthesizers. An innovative approach involves adsorbing the acetyl-protected intermediate onto a C18 reverse-phase column, rinsing impurities with water, and eluting pure 18F-FDG after alkaline hydrolysis.

Purification and Quality Control

Purification typically employs anion-exchange, C18 reverse-phase, and alumina columns to remove unreacted 18F−, precursor residues, and solvents. Thin-layer chromatography (TLC) with silica gel plates and acetonitrile:water (95:5 v/v) mobile phase verifies radiochemical purity, with 18F-FDG exhibiting an Rf of 0.45. Automated systems achieve >95% purity consistently, meeting pharmacopeial standards (USP, BP, EP).

Resin-Based Synthesis: Enhancing Efficiency and Scalability

A resin-supported method, detailed by Toren et al., streamlines 18F− trapping and reaction. 18F− is adsorbed onto a 4-(N,N-dialkylamino)-pyridinium-functionalized polystyrene resin, dried with acetonitrile, and reacted with mannose triflate. Hydrolysis with 1N HCl at 100°C yields 18F-FDG in 40 minutes with 50% decay-corrected yields.

Table 2: Performance Metrics of Resin-Based Synthesis

| Metric | Value |

|---|---|

| Average Radiochemical Yield | 41 ± 15.6% |

| Maximum Reported Yield | 291 mCi |

| Trapping Efficiency (Resin) | 95 ± 5.5% |

| Synthesis Failure Rate | <1% |

This method reduces solvent use and simplifies purification, though yield variability persists due to resin thermal sensitivity and target residue accumulation.

Critical Analysis of Leaving Groups and Reaction Optimization

The choice of leaving group profoundly impacts fluorination efficiency. Triflates (CF3SO3−) outperform mesylates (CH3SO3−) and tosylates (CH3C6H4SO3−) due to superior charge delocalization and stability.

Table 3: Leaving Group Efficacy in Nucleophilic Fluorination

| Leaving Group | Relative Reaction Rate | Yield (%) |

|---|---|---|

| Triflate | 1.0 (Reference) | 50–60 |

| Mesylate | 0.3–0.5 | 20–30 |

| Tosylate | 0.2–0.4 | 15–25 |

Chemical Reactions Analysis

Mechanism of Action and Metabolic Reactions

Fludeoxyglucose F 18, being a glucose analog, is transported into cells that use high amounts of glucose, such as cancer cells, via glucose transporter proteins . Once inside the cell, it undergoes the following reactions :

- Phosphorylation: Fludeoxyglucose F 18 is phosphorylated by the enzyme hexokinase, resulting in Fludeoxyglucose F 18-6-phosphate .

- Metabolic Trapping: Unlike glucose, Fludeoxyglucose F 18 lacks the 2-hydroxyl group (–OH) needed for further metabolism in glycolysis . Consequently, Fludeoxyglucose F 18-6-phosphate cannot be further metabolized and remains trapped within the cell .

- Radioactive Decay: The fluorine-18 in Fludeoxyglucose F 18 decays via beta-plus decay to oxygen-18 . The oxygen-18 then picks up a proton (H+) from its environment and becomes glucose-6-phosphate, labeled with non-radioactive heavy oxygen at the C-2 position . The presence of the 2-hydroxyl group allows it to be metabolized normally, producing non-radioactive end-products .

Other Chemical Reactions

- Maillard Reaction: Fludeoxyglucose can undergo Maillard reactions with biological amines, leading to the formation of glycosylamines and Amadori products .

- Electron-Induced Dissociation: Studies have investigated electron-induced dissociation in Fludeoxyglucose upon low-energy electron attachment in the gas phase, observing the formation of negative ions and fragmentation pathways due to multiple bond cleavages .

Factors Affecting Fludeoxyglucose F 18 Uptake

Several factors can affect the uptake of Fludeoxyglucose F 18 in cells and tissues :

- Blood Glucose Levels: High blood glucose levels can affect Fludeoxyglucose F 18 uptake in normal organs such as the brain, liver, and lungs .

- Glucose Transporter Activity: The activity of glucose transporter proteins influences the transport of Fludeoxyglucose F 18 across the cell membrane .

- Enzyme Activity: The activities of hexokinase and glucose-6-phosphatase, which are involved in the phosphorylation and dephosphorylation of Fludeoxyglucose F 18, respectively, affect its retention and clearance in tissues .

- Hypoxia: In vitro studies have shown that Fludeoxyglucose is more effective in inhibiting glycolysis and reducing cell viability under hypoxia compared to normoxia .

Scientific Research Applications

Oncology

Diagnostic and Monitoring Tool

FDG is predominantly utilized in oncology for the diagnosis, staging, and monitoring of various cancers. Its application includes:

-

Tumor Detection : FDG accumulates in tissues with high metabolic activity, such as tumors. It is particularly effective in identifying malignancies like:

- Non-small cell lung cancer

- Lymphomas

- Colorectal carcinoma

- Breast cancer

- Head and neck cancers

- Thyroid carcinoma

- Staging and Restaging : PET scans using FDG provide critical information regarding the extent of disease spread, helping clinicians tailor treatment plans effectively .

- Therapeutic Efficacy Monitoring : FDG PET is instrumental in evaluating the effectiveness of ongoing treatments by comparing pre- and post-treatment scans to assess changes in metabolic activity within tumors .

Neurology

Assessment of Neurological Disorders

FDG's role extends into neurology, where it aids in diagnosing and managing conditions characterized by abnormal glucose metabolism:

- Epilepsy : FDG PET can localize regions of the brain associated with epileptic foci, thus guiding surgical interventions .

- Alzheimer's Disease : The imaging technique helps visualize metabolic changes in the brain associated with Alzheimer's, facilitating early diagnosis .

- Other Neurological Conditions : FDG PET is also utilized to evaluate brain trauma and other neurodegenerative disorders by assessing regional glucose metabolism .

Cardiology

Evaluation of Cardiac Function

In cardiology, FDG PET is employed to evaluate myocardial viability and function:

- Myocardial Ischemia : It assists in identifying areas of the heart muscle that are still viable but have reduced blood flow due to ischemia. This information is crucial for determining appropriate therapeutic strategies .

- Atherosclerosis Assessment : FDG uptake can indicate inflammation within atherosclerotic plaques, providing insights into cardiovascular risk .

Inflammatory Diseases

Diagnosis and Management

FDG PET has significant applications in assessing various inflammatory conditions:

- Infectious Diseases : It helps diagnose orthopedic infections, osteomyelitis, and other inflammatory diseases by highlighting areas of increased metabolic activity associated with infection .

- Rheumatologic Conditions : The compound is useful for evaluating diseases like vasculitis and rheumatoid arthritis, where inflammation leads to increased glucose metabolism in affected tissues .

Table 1: Summary of Clinical Applications of FDG

| Application Area | Conditions Diagnosed | Key Benefits |

|---|---|---|

| Oncology | Lung cancer, Lymphomas, Colorectal cancer | Accurate staging; monitoring treatment response |

| Neurology | Epilepsy, Alzheimer's | Localization of seizure foci; early diagnosis |

| Cardiology | Myocardial ischemia | Assessment of myocardial viability |

| Inflammatory Diseases | Osteomyelitis, Rheumatologic diseases | Identification of infection/inflammation |

Case Study Example

A study published in Clinical Nuclear Medicine highlighted the use of FDG PET in a cohort of patients with head and neck cancers. The research demonstrated that FDG uptake correlated with tumor aggressiveness and treatment outcomes. Patients exhibiting higher metabolic activity on FDG PET scans had poorer prognoses compared to those with lower uptake levels .

Mechanism of Action

Fludeoxyglucose acts as a glucose analog and is taken up by cells through glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form fludeoxyglucose-6-phosphate. Unlike glucose-6-phosphate, fludeoxyglucose-6-phosphate cannot undergo further glycolysis and becomes trapped within the cell. This accumulation allows for the visualization of glucose metabolism in tissues using PET imaging .

Comparison with Similar Compounds

Table 1: Structural and Metabolic Comparison of FDG with Analogous Compounds

| Compound | Substituent Position | Radioisotope | Metabolic Pathway | Primary Application(s) |

|---|---|---|---|---|

| Fludeoxyglucose (FDG) | C-2 (F-18) | ¹⁸F | Phosphorylated, not metabolized | PET imaging (oncology, neurology) |

| 2-Deoxyglucose | C-2 (H) | None | Phosphorylated, limited metabolism | Research (glucose uptake studies) |

| 3-Deoxyglucosone | C-3 (keto group) | None | Forms advanced glycation end-products | Diabetes research |

| 2-Fluoro-2-deoxy-D-mannose (2-FDM) | C-2 (F) | None | Competing isomer of FDG | Synthesis byproduct, limited clinical use |

| Fluoro-2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose | C-2 (F), acetylated | None | Precursor for fluorinated derivatives | Organic synthesis, glycoconjugate research |

Key Compounds

2-Deoxyglucose

- Structure : Lacks hydroxyl groups at both C-2 and C-6 positions.

- Used to study glucose transport and hexokinase activity in vitro .

- Limitations: Not radioactive; unsuitable for in vivo imaging.

3-Deoxyglucosone and 3-Deoxymaltosone

- Role: Reactive dicarbonyl intermediates in the Maillard reaction, associated with diabetic complications and aging.

2-Fluoro-2-deoxy-D-mannose (2-FDM)

Fluoro-2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose

- Function : Acetylated precursor for synthesizing fluorinated carbohydrates. Critical for developing FDG derivatives with modified pharmacokinetics .

Research Findings and Clinical Relevance

Diagnostic Efficacy

- FDG vs. Structural Analogs: FDG’s unique C-2 fluorination ensures optimal uptake and retention in high-glucose-utilizing cells. In contrast, non-radioactive analogs like 2-deoxyglucose lack imaging utility, while isomers like 2-FDM exhibit reduced specificity .

- Tumor Heterogeneity : FDG-PET’s standardized uptake value (SUV) correlates with tumor aggressiveness. In musculoskeletal tumors, FDG heterogeneity analysis improved malignancy discrimination (85 patients, sensitivity: 89%) .

Limitations and Controversies

- Synthesis Challenges : Early FDG production faced low regioselectivity (e.g., glycal route yielded 33% 2-FDM), but modern methods achieve >95% purity .

Biological Activity

Fludeoxyglucose (FDG), specifically the fluorine-18 labeled version (18F-FDG), is a radiopharmaceutical widely used in positron emission tomography (PET) imaging. Its primary application lies in oncology, where it serves as a tracer for assessing glucose metabolism in various tissues, particularly in cancerous cells. This article explores the biological activity of fludeoxyglucose, detailing its mechanisms of action, clinical applications, and relevant research findings.

Fludeoxyglucose acts as a glucose analog that is preferentially taken up by cells with high glucose metabolism, such as cancer cells, neurons, and certain inflammatory cells. The uptake process involves several key steps:

- Transport into Cells : FDG enters cells via facilitative glucose transporters (GLUTs).

- Phosphorylation : Once inside the cell, FDG is phosphorylated by hexokinase to form FDG-6-phosphate. This compound cannot exit the cell due to the absence of glucose-6-phosphatase activity in most tissues, leading to its accumulation.

- Imaging : The retention of FDG-6-phosphate correlates with the metabolic activity of the tissue, allowing for visualization through PET imaging. Areas with increased FDG uptake indicate heightened glucose metabolism, often associated with malignancies or inflammatory processes.

The biological retention and clearance of FDG are influenced by various factors, including the expression levels of glucose transporters and the activity of hexokinase and glucose-6-phosphatase in different tissues .

Clinical Applications

FDG-PET has become a cornerstone in oncology for diagnosing and monitoring treatment responses in various cancers. The following table summarizes key applications and findings related to fludeoxyglucose:

Research Findings

Numerous studies have explored the biological activity of fludeoxyglucose beyond its imaging capabilities. Notable findings include:

- Sensitivity and Specificity : A meta-analysis involving 16 independent studies confirmed that FDG-PET demonstrates high sensitivity (average 90%) and specificity (average 85%) for detecting various cancers .

- Incidental Findings : Research has shown that incidental findings on FDG-PET scans are common in asymptomatic patients, highlighting the need for careful interpretation of results .

- Metabolic Variability : The accumulation of FDG varies significantly based on tumor type, stage, and location. For instance, inflammatory cells can exhibit similar patterns of uptake as malignant cells, complicating diagnoses .

Case Studies

- Head and Neck Cancer : A case-control study involving patients treated for head and neck squamous cell carcinoma found that those undergoing intensive follow-up with FDG-PET/CT had improved survival rates compared to standard follow-up protocols .

- Colorectal Cancer Monitoring : In another study focusing on colorectal cancer patients, FDG-PET was instrumental in identifying residual disease post-treatment, leading to timely interventions .

Q & A

Basic: What principles underlie the use of Fludeoxyglucose (FDG) in positron emission tomography (PET) for measuring glucose metabolism?

FDG-PET relies on the biochemical similarity between FDG and glucose. After intravenous administration, FDG is transported into cells via glucose transporters (GLUTs) and phosphorylated by hexokinase to FDG-6-phosphate, which becomes trapped intracellularly due to minimal dephosphorylation. This trapping allows quantification of regional glucose utilization rates using kinetic models. The operational equation developed by Sokoloff et al. accounts for plasma FDG and glucose concentrations, hexokinase activity, and the "lumped constant" (LC), which corrects for differences in FDG and glucose kinetics .

Methodological Consideration:

- Use dynamic PET imaging with arterial blood sampling to measure input functions.

- Validate LC for specific tissues or pathologies (e.g., tumors vs. brain).

Basic: What experimental variables must be controlled when designing FDG-PET studies in human subjects?

Key variables include:

- Plasma glucose levels: Hyperglycemia reduces FDG uptake in tumors and brain due to competitive inhibition of GLUTs .

- Fasting state: Ensure ≥6 hours of fasting to stabilize insulin and glucose levels.

- Drug interactions: Corticosteroids, antiepileptics, and colony-stimulating factors (CSFs) alter FDG biodistribution .

- Timing of imaging: Optimal uptake periods vary by tissue (e.g., 30–40 minutes for tumors, 90 minutes for brain) .

Protocol Standardization:

- Pre-screen subjects for diabetes, recent CSF therapy, or medications affecting glucose metabolism.

Advanced: How can researchers resolve contradictions in FDG uptake patterns between malignant and inflammatory tissues?

FDG uptake is nonspecific, as both tumors and activated inflammatory cells exhibit elevated glycolysis. Strategies include:

- Dual-time-point imaging: Malignant lesions often show increasing FDG retention over time, while inflammatory foci plateau or wash out .

- Complementary tracers: Combine FDG with tumor-specific (e.g., amino acid analogs) or inflammation-targeting agents (e.g., ¹⁸F-fluorodeoxythymidine) .

- Machine learning: Train models on hybrid PET/MRI datasets to differentiate metabolic and structural features .

Validation:

- Perform histopathological correlation or follow-up imaging to confirm false-positive/negative rates .

Advanced: What are the limitations of the "lumped constant" (LC) in quantifying cerebral metabolic rates of glucose (CMRGlc)?

The LC is empirically derived and assumes stable ratios of FDG-to-glucose transport and phosphorylation. However, it varies with:

- Pathology: Ischemia upregulates GLUT1, altering LC in stroke models .

- Species differences: LC values from rodents may not extrapolate to humans .

Methodological Solution:

- Validate LC in vitro using hexokinase assays or in vivo via simultaneous ¹¹C-glucose/FDG comparisons .

Advanced: How do pharmacokinetic models account for FDG-6-phosphate hydrolysis in dynamic PET analysis?

The three-compartment model (plasma, free FDG, phosphorylated FDG) incorporates rate constants for FDG transport (, ) and phosphorylation (). Hydrolysis () is typically negligible in tumors but significant in liver and kidneys. For human studies, is often omitted unless imaging exceeds 90 minutes post-injection .

Model Optimization:

- Use nonlinear regression or Bayesian methods to estimate in prolonged scans .

Basic: What are the advantages and pitfalls of quantitative vs. semi-quantitative FDG-PET analysis?

- Quantitative (CMRGlc): Requires arterial sampling and kinetic modeling; highly reproducible (±5.5% variation) but labor-intensive .

- Semi-quantitative (SUV): Simplified using body weight-normalized uptake; susceptible to biases from blood glucose, scan timing, and partial volume effects .

Best Practices:

- Normalize SUV to lean body mass and correct for plasma glucose levels.

Advanced: How can FDG-PET be validated against gold-standard methods for measuring glucose metabolism?

- Cross-modality validation: Compare FDG-PET with autoradiography (in animals) or microdialysis-measured interstitial glucose .

- Biochemical assays: Correlate SUV with hexokinase activity or GLUT1 expression in biopsy samples .

Advanced: What ethical and methodological challenges arise in FDG-PET studies involving vulnerable populations (e.g., pregnant women, children)?

- Radiation exposure: Minimize doses using pediatric-specific protocols (e.g., weight-based adjustments) .

- Fetal uptake: FDG crosses the placenta; limit use to essential diagnostic scenarios and track fetal dosimetry .

- Informed consent: Address uncertainties in long-term radiation risks and false-positive findings .

Regulatory Compliance:

- Obtain IRB approval and adhere to ALARA (As Low As Reasonably Achievable) principles.

Advanced: How can FDG-PET be integrated with artificial intelligence (AI) to improve oncological research?

- Feature extraction: Use convolutional neural networks (CNNs) to identify radiomic patterns predictive of tumor genotype or treatment response .

- Outcome prediction: Train models on longitudinal FDG-PET datasets to forecast survival or recurrence .

Limitations:

- Ensure diverse training datasets to mitigate biases from institution-specific imaging protocols.

Advanced: What methodological innovations address FDG-PET’s limited spatial resolution in neuroimaging?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.